8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2007920-00-3
VCID: VC6763804
InChI: InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-17(24)9-10-21(23)11-13-22(14-12-21)18(25)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C21H28N2O5
Molecular Weight: 388.464

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

CAS No.: 2007920-00-3

Cat. No.: VC6763804

Molecular Formula: C21H28N2O5

Molecular Weight: 388.464

* For research use only. Not for human or veterinary use.

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate - 2007920-00-3

Specification

CAS No. 2007920-00-3
Molecular Formula C21H28N2O5
Molecular Weight 388.464
IUPAC Name 8-O-benzyl 1-O-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Standard InChI InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-17(24)9-10-21(23)11-13-22(14-12-21)18(25)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Standard InChI Key GNGIBMWWCYZLQY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, known for their intricate structures and diverse chemical reactivity. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and material science.

Synthesis Methods

The synthesis of 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves multi-step organic reactions that incorporate diazaspiro frameworks. Common reagents include tert-butyl chloroformate and bases like triethylamine. The use of continuous flow reactors can enhance efficiency in industrial settings.

Applications and Potential Uses

This compound is of interest for its potential applications in drug development and material science. Its spirocyclic structure allows for unique binding interactions that can modulate biochemical pathways, potentially influencing cellular processes like autophagy and apoptosis.

Chemical Transformations and Reactions

8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate undergoes various chemical transformations, with the choice of reagents and conditions playing a crucial role in determining the yield and purity of the products formed during these reactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylateNot specifiedApproximately 388.5 g/molSpirocyclic structure, dicarboxylate groups
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylateC13H24N2O2Not specifiedContains a tert-butyl group and a carboxylate group
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylateNot specifiedNot specifiedFeatures a diazaspiro framework with a tert-butyl group

Safety and Handling

While specific safety data for 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is not detailed, compounds with similar structures often require careful handling due to potential skin irritation and toxicity. For instance, tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is noted for causing skin irritation and is harmful if swallowed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator